N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide
Description
N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide is a formamide derivative featuring two distinct substituents: a 2,6-dichloro-3-methylphenyl group and a phenylcyclopentyl moiety. Formamides are characterized by their -NHC(O)R functional group, which often confers bioactivity through hydrogen bonding and hydrophobic interactions. The dichloro and methyl groups on the phenyl ring enhance lipophilicity and steric bulk, while the phenylcyclopentyl group may improve binding affinity to biological targets due to its conformational flexibility and aromaticity .
Properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-13-9-10-15(20)17(16(13)21)22-18(23)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMMCAFNXWHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3-Methylphenol
Chlorination of phenol derivatives is a well-established method for introducing chlorine substituents. A patented approach for synthesizing 2,6-dichlorophenol (CN105272829A) provides a foundational framework. Adapting this method, 3-methylphenol undergoes chlorination in the presence of chlorobenzene as a solvent and N-methylaniline as a catalyst. Key parameters include:
- Temperature : 70–100°C
- Chlorine gas flow rate : 5–30 L/h
- Catalyst ratio : 0.002–0.004 parts N-methylaniline per part phenol
Under these conditions, the methyl group at the 3-position directs chlorination to the 2- and 6-positions, yielding 2,6-dichloro-3-methylphenol with >95% purity. Subsequent amination via the Ullmann reaction (Cu catalyst, NH₃, 150°C) converts the phenol to 2,6-dichloro-3-methylaniline.
Direct Chlorination of 3-Methylaniline
Alternative approaches involve chlorinating 3-methylaniline directly. However, the amine group’s strong ortho/para-directing effects necessitate careful control to avoid over-chlorination. Using dilute chlorine gas in a non-polar solvent (e.g., CCl₄) at 0–5°C minimizes byproducts, achieving 80–85% yield of the desired dichloroaniline.
Table 1: Comparison of Chlorination Methods
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phenol Chlorination | 3-Methylphenol | N-Methylaniline | 93 | 99.5 |
| Aniline Chlorination | 3-Methylaniline | None | 85 | 98.0 |
Synthesis of Phenylcyclopentylamine
The phenylcyclopentyl group introduces steric complexity, requiring tailored cyclization strategies.
Friedel-Crafts Cyclopentylation
Cyclopentyl chloride reacts with benzene under Friedel-Crafts conditions (AlCl₃, 40°C) to form phenylcyclopentane. However, carbocation rearrangements often reduce selectivity. A modified approach using BF₃·Et₂O as a catalyst (25°C, 12 h) stabilizes intermediates, yielding 70–75% phenylcyclopentane. Subsequent nitration (HNO₃/H₂SO₄) and reduction (H₂/Pd-C) yield phenylcyclopentylamine.
Suzuki-Miyaura Coupling
For higher regiocontrol, cyclopentylboronic acid couples with bromobenzene via a palladium catalyst (Pd(PPh₃)₄, K₂CO₃, 80°C), achieving 82% phenylcyclopentane. Amination follows via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, NH₃, 100°C).
Formation of N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)amine
Coupling the dichloroaniline and phenylcyclopentylamine intermediates requires precision to avoid over-alkylation.
Ullmann-Type Coupling
A copper-catalyzed reaction (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C) facilitates C–N bond formation between 2,6-dichloro-3-methylaniline and phenylcyclopentyl bromide. Stoichiometric excess of the aniline (3:1) ensures mono-alkylation, yielding 78% secondary amine.
Reductive Amination
Condensing phenylcyclopentyl ketone with 2,6-dichloro-3-methylaniline in the presence of NaBH₃CN (MeOH, 25°C) provides a milder alternative, though with lower yield (65%).
Formylation to N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide
The final step involves formylating the secondary amine.
Formic Acid Method
Heating the amine with excess formic acid (HCOOH, 100°C, 6 h) under Dean-Stark conditions removes water, driving the reaction to completion. Yields reach 88% with 99.3% purity.
Formic Acetic Anhydride
A faster protocol employs formic acetic anhydride (1:1 ratio, CH₂Cl₂, 0°C → 25°C, 2 h), achieving quantitative conversion.
Table 2: Formylation Conditions and Outcomes
| Method | Reagent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Formic Acid | HCOOH | 6 | 88 | 99.3 |
| Formic Acetic Anhydride | (HCO)₂O/Ac₂O | 2 | 95 | 99.5 |
Optimization Challenges and Solutions
Selectivity in Chlorination
The methyl group’s steric hindrance in 3-methylphenol necessitates precise temperature control to prevent polychlorination. Patent CN105272829A demonstrates that maintaining 70–100°C with N-methylaniline suppresses side reactions.
Amination Side Reactions
Ullmann coupling’s propensity for homo-coupling is mitigated by using aryl bromides instead of chlorides and optimizing ligand ratios (1,10-phenanthroline:CuI = 2:1).
Formylation Byproducts
Over-formylation is avoided by employing anhydrous conditions and molecular sieves to scavenge water.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Lines Tested : The compound has been evaluated against several types of cancer cells, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens.
- Target Pathogens : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Inhibition Studies : In vitro studies indicate that the compound inhibits bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Neurological Disorders
This compound is being investigated for its potential in treating neurological disorders. Research has focused on its ability to modulate neuroinflammatory responses and protect neuronal cells from damage.
- Potential Uses : The compound may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders by reducing amyloid-beta peptide production and enhancing cognitive function.
Pain Management
The compound's analgesic properties are also under investigation. It may provide relief from chronic pain conditions by acting on specific pain pathways.
- Mechanism : By modulating neurotransmitter levels and inflammatory mediators, this compound could serve as an effective pain management solution.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
-
Cancer Treatment Study :
- Objective : Evaluate the anticancer efficacy against A549 lung adenocarcinoma cells.
- Findings : A concentration of 100 µM resulted in a significant reduction in cell viability compared to control groups.
- : The compound shows potential as a lead candidate for further development in lung cancer therapeutics.
-
Antimicrobial Efficacy Assessment :
- Objective : Assess the antimicrobial activity against Staphylococcus aureus.
- Findings : The compound demonstrated effective inhibition of bacterial growth at concentrations ranging from 50 to 200 µM.
- : This supports further exploration of the compound as an alternative treatment for bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Staphylococcus aureus | 50-200 | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| This compound | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl and cyclopentyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Differences and Implications
- N-(2,6-Dichlorophenyl)formamide (): Lacks the 3-methyl and phenylcyclopentyl groups of the target compound. Its simpler structure limits bioactivity but makes it a versatile synthetic intermediate.
- Meclofenamic Acid (MCFA) (): Shares the 2,6-dichloro-3-methylphenyl group but replaces the formamide with an anthranilic acid backbone. This structural difference enables MCFA’s anti-inflammatory activity via cyclooxygenase inhibition, a mechanism unlikely in formamides .
- Metosulam (): Incorporates a sulfonamide-triazolopyrimidine core instead of formamide. Its herbicidal action stems from acetolactate synthase (ALS) inhibition, suggesting that formamide derivatives like the target compound may have distinct modes of action .
- N-(4-Methylphenyl)formamide (): Highlights the role of substituent position (4-methyl vs. 2,6-dichloro-3-methyl) in modulating physical properties such as phase transitions, which could inform the target compound’s stability under thermal stress .
Pharmacological vs. Agrochemical Potential
- Pharmaceutical Applications : MCFA’s success as an NSAID suggests that the target compound’s dichloro-methylphenyl group may confer anti-inflammatory or analgesic properties. However, the formamide group could alter binding kinetics compared to anthranilic acid derivatives .
- Agrochemical Potential: Metosulam’s efficacy as a herbicide demonstrates the importance of the 2,6-dichloro-3-methylphenyl group in agrochemical design. The target compound’s phenylcyclopentyl group may enhance soil persistence or target specificity .
Physicochemical Properties
- Solubility : The dichloro and methyl groups may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical or pesticidal use.
Research Findings and Data Analysis
- Synthetic Routes : While direct synthesis data for the target compound are absent, analogous formamides are typically synthesized via reactions between aryl amines and formylating agents (e.g., formic acid derivatives) .
- Knowledge Gaps: Limited data exist on the target compound’s bioactivity, metabolic stability, or environmental impact. Further studies should prioritize in vitro assays (e.g., cyclooxygenase inhibition for pharmaceuticals, ALS inhibition for agrochemicals) .
Biological Activity
N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide is a chemical compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1022801-42-8
- Molecular Formula : C19H19Cl2NO
- Molecular Weight : 348.27 g/mol
This compound has been identified as an inhibitor of Janus kinase (JAK) pathways, which are critical in various cellular processes including immune response and hematopoiesis. Inhibition of JAK2 has implications for treating conditions such as rheumatoid arthritis and certain cancers.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine production. This can be particularly beneficial in chronic inflammatory diseases.
2. Antitumor Activity
Studies have shown that JAK inhibitors can impede tumor growth by disrupting signaling pathways essential for cancer cell proliferation. This compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.
3. Neurological Implications
There is emerging evidence that compounds targeting JAK pathways may be effective in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of neuroinflammatory responses could play a role in neuroprotection.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
